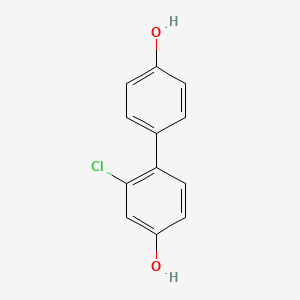
2-Chloro-(1,1'-biphenyl)-4,4'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-1,1'-biphenyl-4,4'-diol is a member of the class of hydroxybiphenyls that is biphenyl-4,4'-diol in which the hydrogen at position 2 has been replaced by a chlorine. It is a member of monochlorobenzenes and a member of hydroxybiphenyls. It derives from a biphenyl-4,4'-diol.
Wissenschaftliche Forschungsanwendungen
Engineering Plastics
One of the primary industrial applications of 2-Chloro-(1,1'-biphenyl)-4,4'-diol is as a monomer in the production of liquid crystal polymers (LCPs) . These polymers are known for their high thermal stability and mechanical strength, making them suitable for use in electronics and automotive components. The compound acts as a building block for creating advanced materials that can withstand extreme conditions .
Antioxidant Properties
Biphenyl-4,4'-diol has been identified as a useful antioxidant in polymer materials. Its ability to scavenge free radicals helps in prolonging the lifespan and maintaining the integrity of various polymers under oxidative stress .
Anticancer Research
Recent studies have explored the potential anticancer properties of this compound. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 8.0 |
| HeLa (Cervical) | 5.0 |
These findings suggest that biphenyl-4,4'-diol could serve as a lead compound in developing new anticancer therapies.
Anti-inflammatory Effects
In addition to its anticancer potential, this compound has shown promise in anti-inflammatory applications. Studies indicate that it may inhibit key enzymes involved in inflammatory processes:
| Compound | Target Enzyme | IC50 (μmol) |
|---|---|---|
| BPD | COX-2 | 0.04 ± 0.01 |
| Celecoxib | COX-2 | 0.04 ± 0.01 |
This suggests that biphenyl-4,4'-diol could be developed into therapeutic agents for treating inflammatory diseases.
Case Study 1: Use in Liquid Crystal Polymers
A study conducted on the synthesis of liquid crystal polymers utilizing biphenyl-4,4'-diol demonstrated its effectiveness in enhancing thermal stability and mechanical properties compared to traditional polymers . The research highlighted the compound's role in improving the performance of electronic devices.
Case Study 2: Anticancer Activity Assessment
In vitro studies assessing the anticancer activity of biphenyl-4,4'-diol derivatives revealed significant inhibition of cell proliferation in human cancer cell lines. The results indicated that specific modifications to the biphenyl structure could enhance its cytotoxicity.
Eigenschaften
CAS-Nummer |
56858-70-9 |
|---|---|
Molekularformel |
C12H9ClO2 |
Molekulargewicht |
220.65 g/mol |
IUPAC-Name |
3-chloro-4-(4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H9ClO2/c13-12-7-10(15)5-6-11(12)8-1-3-9(14)4-2-8/h1-7,14-15H |
InChI-Schlüssel |
SDDOUBZCBHJDLO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)O)Cl)O |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)O)Cl)O |
Key on ui other cas no. |
56858-70-9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















